molecular formula C13H16O3 B13166236 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B13166236
M. Wt: 220.26 g/mol
InChI Key: QCHUAOONHZSSHT-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways can vary depending on the specific application and the biological system in which it is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester
  • This compound ethyl ester
  • This compound amide

Uniqueness

Compared to its similar compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-propan-2-yl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15)

InChI Key

QCHUAOONHZSSHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2C(=O)O

Origin of Product

United States

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